molecular formula C20H25N7O B2994333 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea CAS No. 1172092-74-8

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B2994333
CAS No.: 1172092-74-8
M. Wt: 379.468
InChI Key: WLAOGLVLSMNTEH-UHFFFAOYSA-N
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Description

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-13-6-5-7-17(16(13)4)25-20(28)22-9-8-21-18-11-19(24-12-23-18)27-15(3)10-14(2)26-27/h5-7,10-12H,8-9H2,1-4H3,(H,21,23,24)(H2,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAOGLVLSMNTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea , often referred to as Compound X , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of Compound X is C18H22N6O , and it features a unique structure that includes:

ComponentDescription
Molecular FormulaC18H22N6O
IUPAC Name1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea
CAS Number1251628-30-4

The compound consists of a pyrimidine ring with a pyrazole substituent and a dimethylphenyl group, which contributes to its biological activity.

Compound X exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
  • Receptor Modulation : By interacting with various receptors, Compound X can modulate their activity, influencing downstream signaling pathways.

Biological Activity

The biological activities of Compound X have been explored in various studies, revealing its potential in different therapeutic areas:

Anticancer Activity

Research indicates that Compound X may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Case Study 1 : A study conducted on human breast cancer cells showed that treatment with Compound X led to a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis markers such as caspase activation.

Anti-inflammatory Effects

Compound X has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in activated immune cells.

  • Case Study 2 : In a murine model of inflammation, administration of Compound X resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Compound X. Modifications to the pyrazole and pyrimidine rings can significantly affect its potency and selectivity.

ModificationEffect on Activity
Methylation at position 5 of pyrazoleIncreased anticancer potency
Substitution on the phenyl ringEnhanced receptor binding affinity

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